molecular formula C12H8N2O2 B8613696 1,10-Phenanthroline-5,6-diol CAS No. 54258-43-4

1,10-Phenanthroline-5,6-diol

Cat. No. B8613696
M. Wt: 212.20 g/mol
InChI Key: JDVMJFIBTWIYJX-UHFFFAOYSA-N
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Patent
US07741559B2

Procedure details

1 g of 1,10-phenanthroline-5,6-dione (reagent; manufactured and sold by Sigma-Aldrich Co., U.S.A.) and 0.691 g of dithioxamide (reagent; manufactured and sold by Tokyo Kasei Kogyo Co., Ltd., Japan) were added to 40 ml of ethanol, and the resultant mixture was refluxed under heating in an atmosphere of air for 13 hours. The resultant reaction mixture was allowed to cool to room temperature, and subjected to a suction filtration using a filter paper (pore diameter: 1 μm), thereby obtaining powders. For removing substances remaining unreacted in the obtained powders, the powders were washed with 100 ml of chloroform at room temperature while stirring, followed by a suction filtration using a filter paper (pore diameter: 1 μm), thereby obtaining 0.759 g of 5,6-dihydroxy-1,10-phenanthroline in the form of powders.
Quantity
1 g
Type
reactant
Reaction Step One
Name
dithioxamide
Quantity
0.691 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][N:12]=3)[C:7](=[O:15])[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.S1C=C[CH-]OS1>C(O)C>[OH:15][C:7]1[C:6]([OH:16])=[C:5]2[C:14]([N:1]=[CH:2][CH:3]=[CH:4]2)=[C:13]2[C:8]=1[CH:9]=[CH:10][CH:11]=[N:12]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC=CC=2C(C(C3=CC=CN=C3C12)=O)=O
Name
dithioxamide
Quantity
0.691 g
Type
reactant
Smiles
S1SO[CH-]C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating in an atmosphere of air for 13 hours
Duration
13 h
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
FILTRATION
Type
FILTRATION
Details
subjected to a suction filtration
CUSTOM
Type
CUSTOM
Details
obtaining powders
CUSTOM
Type
CUSTOM
Details
For removing substances
WASH
Type
WASH
Details
the powders were washed with 100 ml of chloroform at room temperature
FILTRATION
Type
FILTRATION
Details
followed by a suction filtration

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=CC=NC2=C2N=CC=CC2=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 0.759 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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